![molecular formula C6H5F5OS B1371571 2-Hydroxyphenylsulphur pentafluoride CAS No. 1126968-75-9](/img/structure/B1371571.png)
2-Hydroxyphenylsulphur pentafluoride
Overview
Description
2-Hydroxyphenylsulphur pentafluoride (2-HPSPF) is a sulfur-containing organic compound with the molecular formula C6H6F5S. It is a colorless, volatile liquid that is highly reactive and flammable. 2-HPSPF is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in various laboratory experiments and as a catalyst in organic synthesis.
Scientific Research Applications
Perfluoroalkyl Derivatives of Sulphur Reactions
- Compounds related to sulphur pentafluoride have been studied for their reactions with various other chemicals. For instance, the reaction of sulphur chloride pentafluoride with trifluoroethylene under specific conditions yields compounds that further undergo pyrolysis and other reactions (Banks, Haszeldine, & Morton, 1969).
Industrial Applications in Medicines and Agrochemicals
- Arylsulfur pentafluorides, which include derivatives of sulphur pentafluoride, are significant in various industries such as medicine and agrochemicals. They are valued for their high electronegativity and lipophilicity, characteristics imparted by the stable SF5 group. This makes them key components in new materials (Umemoto, Garrick, & Saito, 2012).
Synthesis of Tetrafluorophenoxthiines
- Research involving pentafluorobenzene, a related compound, focuses on synthesizing tetrafluorophenoxthiines, a process that involves CF bond activation and is notable for its application in various chemical reactions (Yu et al., 2013).
Extraction of Oxygen from Oxides and Silicates
- Bromine pentafluoride, a compound similar to sulphur pentafluoride, is used for extracting oxygen from oxides and silicates for isotopic analysis. This technique offers advantages over other methods in terms of yield and precision (Clayton & Mayeda, 1963).
Improved Water Flux in Nanofiltration Membranes
- In the field of materials science, sulphur pentafluoride derivatives have been utilized in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes show enhanced water flux capabilities, making them effective for dye treatment applications (Liu et al., 2012).
Chemical Detection and Safety
- The detection of sulfur pentafluoride and related compounds is crucial for safety, especially in handling decomposed SF6, a gas insulated in power systems. Several assays have been developed for detecting these compounds, with varying levels of sensitivity and practicality (Griffin, Baker, & Sauers, 1994).
Catalytic Applications in Organic Synthesis
- Arylsulfur chlorotetrafluorides, closely related to sulphur pentafluoride, are used as fluorinating agents in organic synthesis. They facilitate the conversion of various substrates, including alcohols and sulfur compounds, into organofluoro compounds, which are valuable in numerous industrial applications (Umemoto & Singh, 2012).
properties
IUPAC Name |
2-(pentafluoro-λ6-sulfanyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-4-2-1-3-5(6)12/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVXSUWUMQLKCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)S(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyphenylsulphur pentafluoride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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